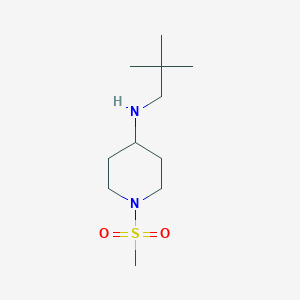
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPPE, is a compound that has been extensively studied for its potential applications in scientific research. DPPE is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes.
Mecanismo De Acción
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and calcium ions. This leads to a decrease in PKC-mediated phosphorylation of downstream targets, resulting in altered cellular responses.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, allowing for the investigation of PKC-mediated signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for research involving 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its derivatives should be explored further.
Métodos De Síntesis
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 1-pyrazol-1-ylpropan-2-amine, followed by the addition of ethylene oxide. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been widely used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity in vitro and in vivo. 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of PKC in signal transduction pathways and gene expression.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAXYRIXZDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

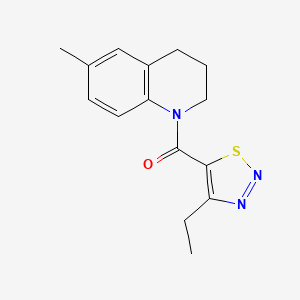
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
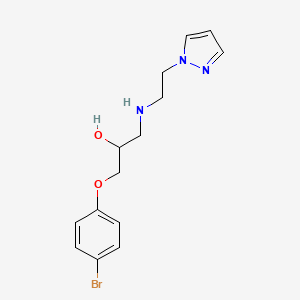
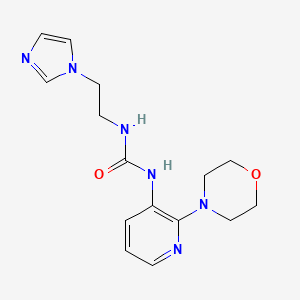
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
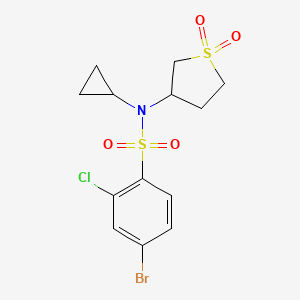
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
